Di-(tert-Butyl-dimethylsilyl) Curcumin
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Overview
Description
Di-(tert-Butyl-dimethylsilyl) Curcumin is a synthetic derivative of curcumin, a natural polyphenolic compound found in the rhizomes of Curcuma longa (turmeric). This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the curcumin molecule, which enhances its stability and bioavailability. The molecular formula of this compound is C33H48O6Si2, and it has a molecular weight of 596.9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(tert-Butyl-dimethylsilyl) Curcumin typically involves the protection of the hydroxyl groups of curcumin with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds as follows:
- Dissolve curcumin in an anhydrous solvent.
- Add tert-butyl-dimethylsilyl chloride and a base to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-(tert-Butyl-dimethylsilyl) Curcumin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocurcumin derivatives.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocurcumin derivatives.
Substitution: Various substituted curcumin derivatives depending on the nucleophile used.
Scientific Research Applications
Di-(tert-Butyl-dimethylsilyl) Curcumin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying silyl-protected phenols.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Di-(tert-Butyl-dimethylsilyl) Curcumin involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Activity: Modulating signaling pathways involved in neuronal survival and function, such as the cholinergic anti-inflammatory pathway.
Comparison with Similar Compounds
Di-(tert-Butyl-dimethylsilyl) Curcumin can be compared with other curcumin derivatives, such as:
Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability.
Dimethyl Curcumin: A methylated derivative with improved stability.
Di-demethyl Curcumin: A demethylated form with distinct biological activities.
Vanillylidenacetone: A curcumin analog with potent anti-inflammatory properties.
The uniqueness of this compound lies in its enhanced stability and bioavailability due to the presence of silyl groups, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1E,4Z,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-5-hydroxyhepta-1,4,6-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-23,34H,1-12H3/b17-13+,18-14+,26-23- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTANFSVGWHEWKY-MVRVVBEHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)/O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747599 |
Source
|
Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134639-23-8 |
Source
|
Record name | (1E,4Z,6E)-1,7-Bis(4-{[tert-butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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